Enantiomeric Potency Differential: R-(+)-SCH 23390 vs. S-(-)-SCH 23388 at Native D1 Receptors
The (R)-(+)-enantiomer (SCH 23390) exhibits an approximately 400-fold greater potency than the (S)-(-)-enantiomer (SCH 23388) in inhibiting dopamine-stimulated cyclic AMP accumulation in human astrocytoma D384 cells expressing native D1 receptors. SCH 23390 inhibited with Ki = 1.2 nM, whereas SCH 23388 required Ki = 560 nM [1]. This stereospecificity confirms that only the R-enantiomer engages the D1 receptor orthosteric site with high affinity; procurement of racemic, enantiomerically undefined, or S-enriched material will dramatically underestimate D1 blockade potency in any experimental system.
| Evidence Dimension | D1 receptor functional antagonism (inhibition of dopamine-stimulated cAMP accumulation) |
|---|---|
| Target Compound Data | SCH 23390 (R-enantiomer) Ki = 1.2 nM |
| Comparator Or Baseline | SCH 23388 (S-enantiomer) Ki = 560 nM |
| Quantified Difference | ~467-fold greater potency for R-enantiomer |
| Conditions | Human astrocytoma clone D384 intact cells; dopamine-stimulated cyclic AMP accumulation assay |
Why This Matters
This enantiomeric potency ratio is the single most important quality control criterion for procurement: any lot with enantiomeric impurity above trace levels will generate quantitatively erroneous D1 blockade data.
- [1] Characterization of dopamine and beta-adrenergic receptors linked to cyclic AMP formation in intact cells of the clone D384 derived from a human astrocytoma. J Neurochem. 1988 Nov;51(5):1521-8. doi:10.1111/j.1471-4159.1988.tb01123.x. View Source
